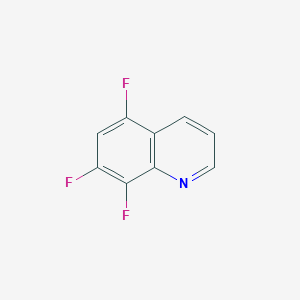
3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide is an organic compound with a complex structure that includes allyl, benzyloxy, and methoxy functional groups attached to a benzohydrazide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-allyl-4-hydroxy-5-methoxybenzaldehyde with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate is then reacted with hydrazine hydrate to yield the final benzohydrazide compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide or an aldehyde, while reduction of a nitro group would produce an amine.
Aplicaciones Científicas De Investigación
3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its hydrazide group can form covalent bonds with certain enzymes, potentially inhibiting their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
3-Allyl-4-methoxybenzoic acid: This compound shares the allyl and methoxy groups but lacks the benzyloxy and hydrazide functionalities.
3-Allyl-4-hydroxy-5-methoxybenzaldehyde: This compound is a precursor in the synthesis of 3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide and shares similar structural features.
Uniqueness
This compound is unique due to the presence of both benzyloxy and hydrazide groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H20N2O3 |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
3-methoxy-4-phenylmethoxy-5-prop-2-enylbenzohydrazide |
InChI |
InChI=1S/C18H20N2O3/c1-3-7-14-10-15(18(21)20-19)11-16(22-2)17(14)23-12-13-8-5-4-6-9-13/h3-6,8-11H,1,7,12,19H2,2H3,(H,20,21) |
Clave InChI |
VVFKABMHYWWKTP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(dimethylamino)butyl]oxetan-3-amine](/img/structure/B13015220.png)
![1-Azaspiro[4.4]nonan-4-amine](/img/structure/B13015226.png)




![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13015257.png)







